molecular formula C20H16N4O3S2 B2431940 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 886945-90-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2431940
CAS No.: 886945-90-0
M. Wt: 424.49
InChI Key: RTJAWENHXKSUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-12-8-15-17(9-13(12)2)29-20(22-15)23(11-14-4-3-7-21-10-14)19(25)16-5-6-18(28-16)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJAWENHXKSUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazoles and thiophene derivatives. This compound has garnered attention due to its potential biological activities, which include antibacterial, antifungal, anticancer, and anticonvulsant properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Amidation : Reaction with pyridin-3-ylmethylamine to form the amide bond.
  • Nitro Group Introduction : Incorporation of the nitro group through nitration reactions.

Antibacterial and Antifungal Activity

Studies have shown that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been evaluated for their Minimum Inhibitory Concentrations (MICs). A related compound demonstrated a MIC of 50 μg/mL against various pathogens, indicating strong antibacterial effects .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. A series of compounds were synthesized and tested against cancer cell lines such as A431, A549, and H1299. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. Notably, modifications to the benzothiazole nucleus enhanced anticancer activity, making it a promising scaffold for drug development .

Anticonvulsant Activity

Research on related compounds has also highlighted their anticonvulsant properties. For example, certain benzothiazole derivatives were evaluated using the maximal electroshock (MES) model and showed promising anticonvulsant activity with an effective dose (ED50) significantly lower than standard medications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

Structural FeatureEffect on Activity
Nitro GroupEnhances anticancer activity
Dimethyl SubstituentsImproves solubility and bioavailability
Pyridine MoietyContributes to receptor binding affinity

Case Studies

  • Anticancer Evaluation : In one study, a compound structurally similar to this compound exhibited significant inhibition of IL-6 and TNF-alpha in cancer cells, suggesting potential anti-inflammatory effects alongside anticancer properties .
  • Neurotoxicity Assessment : Compounds were screened for neurotoxicity using the rotarod test. Most derivatives displayed lower neurotoxicity compared to standard anticonvulsants like sodium valproate, indicating a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Thiazole derivatives, including those with pyridine and thiophene moieties, have shown promising results in inhibiting cancer cell proliferation. Studies have indicated that derivatives similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8 .

Anti-inflammatory Properties

Research suggests that compounds containing thiazole and thiophene structures can act as anti-inflammatory agents. The mechanism often involves the inhibition of specific enzymes related to inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Antimicrobial Activity

The compound is also being studied for its antimicrobial properties. Preliminary data indicate that it may inhibit the growth of certain bacteria and fungi, which could lead to the development of new antimicrobial therapies .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions such as condensation and acylation. These synthetic routes allow for the incorporation of various functional groups that enhance biological activity . The complexity of its structure makes it a valuable building block in organic synthesis.

Industrial Applications

Beyond medicinal uses, this compound may find applications in material science as a precursor for dyes or pigments due to its chromophoric properties. Its ability to participate in various chemical reactions also makes it useful in developing new materials with specific characteristics .

Case Studies

Study Focus Findings
Study AAnticancer ActivitySignificant growth inhibition in SNB-19 cells (PGI: 86.61%)
Study BAnti-inflammatory EffectsInhibition of COX enzymes leading to reduced inflammation markers
Study CAntimicrobial TestingEffective against E.coli with minimum inhibitory concentration (MIC) values indicating strong activity

Q & A

Basic: What are the key considerations in synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene-2-carboxamide core. Key steps include:

  • Coupling reactions : Use of nucleophilic substitution or amidation to attach benzo[d]thiazole and pyridinylmethyl groups. Ethanol or DMF are common solvents, with yields influenced by reaction time (e.g., 7–20 hours) and temperature (reflux conditions) .
  • Nitro-group introduction : Nitration via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) to isolate the final product. Yields range from 65–76% depending on substituent steric effects .

Advanced: How can reaction conditions be optimized to improve multi-step synthesis yields?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., triethylamine for amidation) to identify ideal conditions .
  • Inert atmosphere : Use of nitrogen/argon to prevent oxidation of sensitive intermediates like thiols or amines .
  • In-situ monitoring : TLC or HPLC tracking of reaction progression to minimize side products (e.g., dimerization of nitro-thiophene intermediates) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1520–1550 cm⁻¹ (NO₂ asymmetric stretch), and 3300 cm⁻¹ (N-H stretch) .
  • ¹H/¹³C NMR : Key signals include δ 8.3–8.5 ppm (pyridine protons), δ 2.5–2.7 ppm (dimethylbenzo[d]thiazole CH₃), and δ 125–130 ppm (thiophene carbons) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and nitro-group fragmentation patterns .

Advanced: How do tautomeric forms influence reactivity, and how are they resolved?

Answer:

  • Thione-thiol tautomerism : Observed in thiazole/thiophene derivatives, altering nucleophilic sites. For example, thiol forms may enhance metal coordination .
  • Resolution methods :
    • Variable-temperature NMR to track tautomer equilibria (e.g., Karpenko et al., 2018, used VT-NMR for oxadiazole-thione systems) .
    • Computational modeling (DFT) to predict dominant tautomers under specific conditions .

Advanced: How to resolve conflicting spectral data for nitro-thiophene derivatives?

Answer:

  • Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to assign protons/carbons in crowded regions (e.g., pyridinylmethyl vs. benzo[d]thiazole protons) .
  • Mass spec ambiguities : Isotopic pattern analysis (e.g., Cl/Br vs. S isotopes) and tandem MS/MS to differentiate isobaric fragments .

Basic: What intermediates are critical in synthesis, and how are they validated?

Answer:

  • Key intermediates :
    • 5-Nitro-thiophene-2-carboxylic acid: Validated via melting point (210–212°C) and IR C=O/NH₂ peaks .
    • N-(pyridin-3-ylmethyl)amine intermediate: Confirmed by ¹H NMR (δ 4.5 ppm, CH₂-N) and HPLC purity >95% .

Advanced: How can computational methods predict bioactivity?

Answer:

  • Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., kinase ATP pockets). Docking poses from similar compounds (e.g., triazolyl-thiazoles in ) guide SAR studies .
  • MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis .

Basic: Recommended purification methods for nitro-containing heterocycles?

Answer:

  • Recrystallization : Ethanol/water (4:1) for nitro-thiophenes, achieving >99% purity .
  • Flash chromatography : Gradient elution (hexane → ethyl acetate) for polar nitro derivatives .

Advanced: What in vitro assays evaluate kinase inhibition?

Answer:

  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
  • IC₅₀ determination : ADP-Glo™ assay for ATP-competitive inhibitors, with dose-response curves (0.1–100 µM) .

Advanced: How does the nitro group affect stability under varying pH?

Answer:

  • pH-dependent degradation : Nitro groups reduce stability in alkaline conditions (pH >9) due to nucleophilic attack.
  • Analytical methods :
    • HPLC-UV (254 nm) to monitor degradation products (e.g., nitro → amine reduction) .
    • Accelerated stability studies (40°C/75% RH) over 4 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.